![molecular formula C11H18O3 B1603931 Ethyl 1-ethyl-4-oxocyclohexanecarboxylate CAS No. 59032-71-2](/img/structure/B1603931.png)
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate
Overview
Description
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is a chemical compound with the CAS Number: 59032-71-2 . It is an ethyl ester, a cyclohexanecarboxylate ester, and a member of cyclohexanones . It is functionally related to a 4-oxocyclohexanecarboxylic acid . It is primarily utilized as a raw material for the synthesis of other fine chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is represented by the InChI Code: 1S/C11H18O3/c1-3-11(10(13)14-4-2)7-5-9(12)6-8-11/h3-8H2,1-2H3 . The molecular weight of this compound is 198.26 .Physical And Chemical Properties Analysis
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is a liquid at room temperature . It has a molecular weight of 198.26 . It is insoluble in water but soluble in most organic solvents .Scientific Research Applications
Chemical Synthesis
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is a cyclohexanone derivative used in various chemical synthesis processes . It’s a versatile compound that can be used to create a wide range of other chemicals, making it a valuable tool in the field of synthetic chemistry .
Catalyst Studies
This compound is used in the study of cyclohexanone monooxygenase and its mutants as catalysts . Monooxygenases are enzymes that incorporate one hydroxyl group into their substrates, and studying these enzymes can provide valuable insights into how they function and how they can be used in industrial applications .
Preparation of Dopamine Agonists
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is employed in the preparation of dopamine agonists . Dopamine agonists are a class of drugs that are used in the treatment of Parkinson’s disease and other neurological conditions .
Skeleton of Tetracyclic Diterpenes
This compound is also used in the preparation of the skeleton of tetracyclic diterpenes . Diterpenes are a type of terpenoid that have a wide range of biological activities and are found in a variety of plants .
Preparation of Water-Soluble Conjugates
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate can be used to prepare novel water-soluble conjugates of 1,2,4,5-tetraoxane bis (quaternary ammonium salts) . These conjugates are synthesized in a relatively stable crystalline form via four steps starting from methyltrioxorhenium-catalyzed endo-peroxidation of ethyl 4-oxocyclohexanecarboxylate with hydrogen peroxide in hexafluoro-2-propanol .
Safety and Handling
As with any chemical, Ethyl 1-ethyl-4-oxocyclohexanecarboxylate requires careful handling. It may cause skin and eye irritation, and respiratory irritation . Therefore, it’s important to use appropriate safety measures when working with this compound .
Safety and Hazards
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is slightly toxic and has the potential to cause skin and eye irritation . It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of cyclohexanone , which may suggest it interacts with similar biological targets.
Biochemical Pathways
It’s known to be used in the study of cyclohexanone monooxygenase and its mutants as catalysts , suggesting it may influence related biochemical pathways.
Action Environment
It’s known that the compound is a liquid at room temperature and is insoluble in water , which may have implications for its stability and efficacy in different environments.
properties
IUPAC Name |
ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-3-11(10(13)14-4-2)7-5-9(12)6-8-11/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQTYJFKOHBZOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)CC1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619978 | |
Record name | Ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59032-71-2 | |
Record name | Ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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